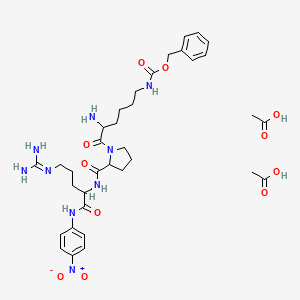

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H est un dérivé peptidique synthétique. Ce composé est constitué de plusieurs acides aminés, notamment la lysine, la proline et l'arginine, avec des groupes protecteurs spécifiques tels que le carbobenzyloxy (Cbz) et le para-nitroanilide (pNA). Le composé est souvent utilisé en recherche biochimique en raison de ses propriétés uniques et de ses interactions avec diverses molécules biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H implique généralement le couplage par étapes d'acides aminés protégés. Le processus commence par la protection des groupes amino à l'aide de groupes carbobenzyloxy (Cbz) et para-nitroanilide (pNA). Les acides aminés protégés sont ensuite couplés séquentiellement à l'aide de réactifs de couplage peptidique tels que la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'une base comme la N-méthylmorpholine (NMM).

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir la précision et l'efficacité. L'utilisation de la chromatographie liquide haute performance (CLHP) est courante pour la purification du produit final afin d'atteindre les niveaux de pureté souhaités.

Analyse Des Réactions Chimiques

Types de réactions

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des groupes amino protégés.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène en milieu aqueux.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.

Principaux produits formés

Oxydation : Formation de dérivés oxydés du peptide.

Réduction : Formes réduites du peptide avec des groupes fonctionnels modifiés.

Substitution : Peptides substitués avec de nouveaux groupes fonctionnels remplaçant les groupes protecteurs.

Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie : Employé dans les essais enzymatiques pour étudier l'activité des protéases en raison de la présence du groupe para-nitroanilide, qui libère un chromophore lors du clivage.

Médecine : Étudié pour ses applications thérapeutiques potentielles, notamment comme substrat pour le développement de médicaments.

Industrie : Utilisé dans la production de réactifs biochimiques et d'outils de diagnostic.

Mécanisme d'action

Le composé exerce ses effets principalement par le biais d'interactions avec les enzymes et d'autres protéines. Le groupe para-nitroanilide est une caractéristique clé, car il peut être clivé par les protéases, libérant un chromophore détectable. Cette propriété le rend utile dans les études de cinétique enzymatique et d'inhibition. Les cibles moléculaires comprennent diverses protéases et peptidases, qui reconnaissent et clivent les liaisons peptidiques au sein du composé.

Applications De Recherche Scientifique

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Employed in enzyme assays to study protease activity due to the presence of the para-nitroanilide group, which releases a chromophore upon cleavage.

Medicine: Investigated for its potential therapeutic applications, including as a substrate for drug development.

Industry: Utilized in the production of biochemical reagents and diagnostic tools.

Mécanisme D'action

The compound exerts its effects primarily through interactions with enzymes and other proteins. The para-nitroanilide group is a key feature, as it can be cleaved by proteases, releasing a detectable chromophore. This property makes it useful in enzyme kinetics and inhibition studies. The molecular targets include various proteases and peptidases, which recognize and cleave the peptide bonds within the compound.

Comparaison Avec Des Composés Similaires

Composés similaires

H-DL-Lys-OH.HCl : Un dérivé plus simple sans les groupes protecteurs.

H-DL-Pro-OH : Contient uniquement l'acide aminé proline.

H-DL-Arg-OH : Contient uniquement l'acide aminé arginine.

Unicité

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H est unique en raison de sa combinaison de groupes protecteurs et du fragment para-nitroanilide. Cette combinaison permet des interactions spécifiques avec les enzymes et fournit un outil utile pour étudier l'activité des protéases. La présence de plusieurs acides aminés en fait également un composé polyvalent pour diverses applications biochimiques.

Propriétés

Formule moléculaire |

C35H51N9O11 |

|---|---|

Poids moléculaire |

773.8 g/mol |

Nom IUPAC |

acetic acid;benzyl N-[5-amino-6-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate |

InChI |

InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4) |

Clé InChI |

VMCWZMKBOZNVHX-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester](/img/structure/B12326822.png)

![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12326826.png)

![methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B12326841.png)

![Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-](/img/structure/B12326845.png)

![9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12326879.png)